molecular formula C17H18N4O3S B6527809 ethyl N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamate CAS No. 1019095-45-4

ethyl N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamate

Cat. No.: B6527809
CAS No.: 1019095-45-4
M. Wt: 358.4 g/mol
InChI Key: GZMJEZGBEIYCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamate is a heterocyclic compound featuring a pyrazole core substituted with a 3-methyl group at position 3 and a 4-(3-methoxyphenyl)-1,3-thiazol-2-yl moiety at position 1. The ethyl carbamate group at position 5 introduces hydrolytic stability and modulates electronic properties. The 3-methoxyphenyl group enhances lipophilicity, while the thiazole and carbamate groups may participate in hydrogen bonding or π-π interactions .

Properties

IUPAC Name

ethyl N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-24-17(22)19-15-8-11(2)20-21(15)16-18-14(10-25-16)12-6-5-7-13(9-12)23-3/h5-10H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMJEZGBEIYCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. Ethyl N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed promising results in inhibiting the proliferation of HT-29 colon cancer cells, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents like doxorubicin .

Mechanisms of Action
The anticancer efficacy of this compound is attributed to its ability to induce apoptosis and inhibit cell cycle progression. The presence of the methoxyphenyl group enhances its lipophilicity, facilitating better cellular uptake and interaction with target proteins involved in cancer cell survival pathways .

Antimicrobial Properties

Bacterial Inhibition
Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .

Potential as an Antibiotic Adjuvant
The compound's ability to enhance the effectiveness of conventional antibiotics suggests its potential use as an adjuvant in antibiotic therapy, particularly in treating resistant bacterial strains .

Anti-inflammatory Effects

Cytokine Modulation
Studies have indicated that thiazole-containing compounds can modulate inflammatory responses by altering cytokine production. This compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models of inflammation . This property positions the compound as a candidate for developing anti-inflammatory therapies.

Neuroprotective Effects

Cognitive Enhancement
There is emerging evidence that compounds with thiazole and pyrazole structures may offer neuroprotective benefits. In animal models, this compound demonstrated potential in improving cognitive functions and reducing neuroinflammation associated with neurodegenerative diseases . This suggests possible applications in treating conditions such as Alzheimer’s disease.

Data Summary Table

Application AreaObserved EffectsReference
Anticancer ActivityInhibition of HT-29 colon cancer cells
Antimicrobial ActivityInhibition of S. aureus and E. coli
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels
Neuroprotective EffectsCognitive enhancement in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, as detailed below.

Pyrazole-Thiazole Hybrids

Compound Name Key Structural Features Functional Groups Melting Point/Stability
Target Compound 3-Methylpyrazole, 4-(3-methoxyphenyl)thiazole, ethyl carbamate Carbamate, thiazole, methoxyphenyl Data not available
EN300-266178 (2-cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamine) Pyrazole with 3-methoxyphenyl and 4-fluorophenyl, propenamine-thiazole linkage Cyano, thiazole, methoxyphenyl, fluorophenyl Data not available
Compound 3a () Pyrazole-carboxamide with 1-phenyl and 4-cyano substituents Carboxamide, cyano, phenyl 133–135 °C (68% yield)
  • Key Differences: The target compound’s ethyl carbamate group contrasts with the carboxamide in analogs and the cyano-propenamine in EN300-266176. Carbamates are more hydrolytically stable than carboxamides, which may enhance metabolic stability . The 4-(3-methoxyphenyl)thiazole substituent in the target compound differs from the 1-phenyl group in derivatives, altering steric and electronic profiles .

Carbamate-Functionalized Pyrazoles

Compound Name Substituents on Pyrazole Carbamate Position Bioactivity Notes
Target Compound 1-Thiazole, 3-methyl Position 5 Unknown
Parchem 1026080-37-4 ([1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl carbamate) 4-Methylphenoxy, 3-phenyl, 1-methyl Position 4-methyl group Data not available
Pharmacopeial PF 43(1) analogs () Thiazolylmethyl, hydroxy, diphenylhexane Thiazolylmethyl linkage Antimicrobial/kinase inhibitors
  • Key Differences: The target’s direct pyrazole-carbamate linkage (position 5) contrasts with the thiazolylmethyl-carbamate in compounds, affecting molecular flexibility and binding interactions .

Thiazole-Substituted Pyrazoles

Compound Name Thiazole Substituents Pyrazole Substituents Synthesis Route
Target Compound 4-(3-Methoxyphenyl) 3-Methyl, ethyl carbamate Likely EDCI/HOBt coupling
Compound 9 () 3-Methoxyphenyl Thienoquinolone scaffold Purchased (ChemBridge)
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole, methylthiophene Carboxamide Not specified
  • Key Differences :
    • The target’s ethyl carbamate contrasts with the carboxamide in analogs, influencing solubility and hydrogen-bonding capacity .
    • Benzothiazole () vs. thiazole (target) alters aromatic surface area and electronic effects .

Preparation Methods

Reaction Protocol

  • Starting Materials :

    • 3-Methoxybenzaldehyde (1.0 equiv)

    • Thioacetamide (1.2 equiv)

    • Bromine (1.5 equiv) in acetic acid

  • Procedure :

    • Dissolve 3-methoxybenzaldehyde and thioacetamide in glacial acetic acid.

    • Slowly add bromine at 0–5°C with stirring.

    • Warm to room temperature and reflux for 4–6 hours.

    • Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

    • Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield 4-(3-methoxyphenyl)-1,3-thiazol-2-amine as a pale-yellow solid.

Characterization Data

  • Yield : 65–70%

  • Melting Point : 142–144°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, thiazole-H), 7.45–7.38 (m, 3H, aromatic), 6.95 (d, J = 8.4 Hz, 1H, aromatic), 5.21 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).

Preparation of 1-(4-(3-Methoxyphenyl)-1,3-Thiazol-2-yl)-3-Methyl-1H-Pyrazol-5-Amine

The pyrazole ring is synthesized via cyclocondensation of the thiazole hydrazine derivative with a β-keto ester.

Synthesis of Thiazole Hydrazine

  • Reaction :

    • Treat 4-(3-methoxyphenyl)-1,3-thiazol-2-amine with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 12 hours.

    • Isolate the hydrazine intermediate via filtration.

Cyclocondensation with Ethyl Acetoacetate

  • Reagents :

    • Thiazole hydrazine (1.0 equiv)

    • Ethyl acetoacetate (1.1 equiv)

    • KOH (10% in ethanol)

  • Procedure :

    • Dissolve thiazole hydrazine and ethyl acetoacetate in ethanol.

    • Add KOH solution dropwise at 0°C.

    • Stir at 60°C for 8–12 hours.

    • Acidify with HCl, extract with ethyl acetate, and purify via recrystallization (ethanol) to obtain 1-(4-(3-methoxyphenyl)-1,3-thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine.

Characterization Data

  • Yield : 55–60%

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.92 (s, 1H, thiazole-H), 7.48–7.42 (m, 3H, aromatic), 6.89 (s, 1H, pyrazole-H), 5.95 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).

Introduction of the Ethyl Carbamate Group

The final step involves carbamate formation via reaction of the pyrazole amine with ethyl chloroformate.

Reaction Conditions

  • Reagents :

    • 1-(4-(3-Methoxyphenyl)-1,3-thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (1.0 equiv)

    • Ethyl chloroformate (1.2 equiv)

    • Pyridine (1.5 equiv) in anhydrous THF

  • Procedure :

    • Dissolve the amine in THF and cool to 0°C.

    • Add pyridine, followed by slow addition of ethyl chloroformate.

    • Stir at room temperature for 4–6 hours.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Characterization Data

  • Yield : 75–80%

  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 159.8 (thiazole-C), 154.1 (pyrazole-C), 134.5–112.3 (aromatic), 61.4 (OCH₂CH₃), 55.6 (OCH₃), 14.1 (CH₃).

  • HR-MS (ESI) : m/z calculated for C₁₈H₁₇N₅O₃S [M+H]⁺: 402.1024; found: 402.1028.

Optimization and Challenges

Key Considerations

  • Cyclocondensation Efficiency : The use of KOH in ethanol or tert-butanol (as seen in analogous syntheses) enhances reaction rates but requires precise temperature control to avoid side products.

  • Carbamate Stability : Ethyl chloroformate is moisture-sensitive; reactions must be conducted under anhydrous conditions.

Alternative Routes

  • Nitro Reduction Pathway : Introducing a nitro group at the pyrazole C5 position followed by reduction (e.g., SnCl₂/HCl) and carbamate formation offers an alternative route but increases step count.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis and pyrazole-carbamate coupling. Key steps include:

  • Thiazole Formation : Condensation of 3-methoxyphenyl thiourea with α-haloketones under reflux in ethanol or DMF .
  • Pyrazole Functionalization : Coupling the thiazole intermediate with 3-methyl-1H-pyrazol-5-amine using carbamate-activating agents (e.g., CDI or EDCI) in acetonitrile or DCM .
  • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), using anhydrous solvents, and employing catalytic bases like K₂CO₃ .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the pyrazole, thiazole, and methoxyphenyl moieties. Key signals include pyrazole NH (~12.5 ppm) and thiazole C=S (160–170 ppm in 13C) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • IR : Identifies carbamate C=O stretches (~1700 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina .
  • MD Simulations : Validate binding stability over 100 ns trajectories with GROMACS .

Q. What strategies resolve contradictory data in biological activity assays (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration) .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites and address rapid clearance .
  • Formulation Adjustments : Use nanoemulsions or liposomes to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., naphthyl) to enhance target affinity .
  • Scaffold Hopping : Replace the thiazole ring with 1,2,4-triazole or oxadiazole to modulate selectivity .
  • Bioisosteric Replacement : Substitute the carbamate group with urea or amide to improve metabolic stability .

Q. What experimental and computational approaches validate reaction mechanisms for key synthetic steps?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled reagents to track carbamate formation via NMR .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate laws and identify rate-limiting steps .
  • Transition State Modeling : Apply Gaussian 16 to simulate energy barriers for cyclocondensation steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across similar compounds?

  • Methodological Answer :

  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., cell passage number, serum concentration) .
  • Off-Target Screening : Employ proteome-wide affinity chromatography to identify non-specific interactions .
  • Data Meta-Analysis : Apply statistical tools (e.g., PCA) to compare datasets and isolate variables (e.g., solvent DMSO% in assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.